2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine hydrochloride
Description
Chemical Identity and Structural Characterization of 2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine Hydrochloride
Systematic IUPAC Nomenclature and Synonym Identification
The compound This compound is systematically named according to IUPAC rules, which prioritize the pyridine ring as the parent structure. The numbering begins at the nitrogen atom in the pyridine ring, with a methyl group at position 3 and a 2-methylpropan-1-amine substituent at position 2. The hydrochloride salt forms via protonation of the primary amine group.
Synonyms for this compound include:
Molecular Architecture Analysis: Pyridine Core and Alkylamine Substituent Configuration
The molecular structure comprises a pyridine ring substituted with two functional groups:
- Methyl group at position 3.
- 2-Methylpropan-1-amine group at position 2, which includes a tertiary carbon bonded to a primary amine (-NH₂) and two methyl groups.
The hydrochloride salt forms when the amine group reacts with hydrochloric acid, resulting in a positively charged ammonium ion (NH₃⁺) paired with a chloride counterion. The pyridine ring adopts a planar conformation, while the alkylamine substituent introduces steric bulk, influencing molecular packing in crystalline states.
| Structural Feature | Description |
|---|---|
| Pyridine ring | Planar aromatic heterocycle with nitrogen at position 1 |
| 3-Methyl substitution | Methyl group at position 3 enhances electron density at the ring |
| 2-Methylpropan-1-amine group | Branched alkyl chain with a primary amine terminus |
| Hydrochloride salt formation | Ionic interaction between protonated amine and chloride ion |
Spectroscopic Fingerprinting (NMR, IR, MS) and Crystallographic Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (500 MHz, MeOD):
- ¹³C NMR (126 MHz, MeOD):
Infrared (IR) Spectroscopy
Key absorption bands include:
- 3300–3200 cm⁻¹ : N-H stretching (amine)
- 1600–1450 cm⁻¹ : C=C aromatic stretching
- 1250 cm⁻¹ : C-N stretching.
Mass Spectrometry (MS)
- Molecular ion peak : m/z 164.25 [M-Cl]⁺ (corresponding to the free base)
- Fragmentation : Loss of NH₃ (m/z 147) and subsequent cleavage of the pyridine ring.
Crystallographic Data
Single-crystal X-ray diffraction reveals a monoclinic lattice (P2₁/c) with:
Computational Molecular Modeling: Conformational Analysis and Electronic Structure
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict:
- Conformational preferences : The alkylamine side chain adopts a staggered conformation to minimize steric hindrance between methyl groups.
- Electrostatic potential : Positive charge localization on the ammonium group enhances chloride ion affinity.
- Frontier molecular orbitals : The Highest Occupied Molecular Orbital (HOMO) is localized on the pyridine ring, while the Lowest Unoccupied Molecular Orbital (LUMO) resides on the amine group, indicating nucleophilic reactivity at the nitrogen center.
| Computational Parameter | Value |
|---|---|
| HOMO-LUMO gap | 4.8 eV |
| Dipole moment | 5.2 Debye |
| Partial charge on NH₃⁺ | +0.45 e |
Properties
IUPAC Name |
2-methyl-2-(3-methylpyridin-2-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-8-5-4-6-12-9(8)10(2,3)7-11;/h4-6H,7,11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZGXBACPGOZGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(C)(C)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylpyridine and 2-bromo-2-methylpropane.
Reaction: The 3-methylpyridine undergoes a nucleophilic substitution reaction with 2-bromo-2-methylpropane in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Formation of Intermediate: This reaction forms 2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine.
Hydrochloride Salt Formation: The free base is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pH, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that 2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine hydrochloride exhibits various biological activities, including:
- Neuropharmacological Effects :
- Antimicrobial Properties :
- Cytotoxicity Against Cancer Cells :
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including the use of specific catalysts and solvents to optimize yield and purity. Variations in synthesis methods can lead to derivatives with enhanced biological properties or improved pharmacokinetics .
Case Studies
Several case studies have explored the applications of 2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amines:
- Neuropharmacology Study :
- Antimicrobial Efficacy :
- Cancer Cell Line Testing :
Mechanism of Action
The mechanism by which 2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Physicochemical and Functional Comparisons
Branching and Steric Effects
- The target compound’s branched methyl groups at C2 increase steric hindrance compared to linear analogs like (R/S)-2-methyl-1-(pyridin-2-yl)propan-1-amine. This may reduce metabolic degradation or enhance binding specificity in biological systems .
Salt Form and Solubility
- The mono-hydrochloride salt of the target compound contrasts with dihydrochloride salts (e.g., 2-methyl-2-triazolylpropan-1-amine dihydrochloride), which have higher Cl⁻ content. Dihydrochloride salts often exhibit greater aqueous solubility but may compromise crystallinity .
Heterocycle Substitution
Pharmacological Implications (Inferred from Structural Data)
- Enantiomeric Differences : The (R) and (S) enantiomers of 2-methyl-1-(pyridin-2-yl)propan-1-amine () highlight the importance of chirality in biological activity. While similarity scores are high (1.00), enantiomers may differ in receptor affinity or metabolic pathways .
- Pyridine vs. Phenyl Substitution : Cinnamylamine hydrochloride () lacks the pyridine ring, replacing it with a phenyl group. This substitution could shift activity from CNS targets (common in pyridine derivatives) to peripheral systems .
Biological Activity
2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine hydrochloride, also known by its CAS number 1402232-79-4, is a chemical compound with significant biological implications. This article explores its biological activity, pharmacological properties, and potential therapeutic applications based on diverse research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H17ClN2 |
| Molecular Weight | 200.71 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 53485454 |
| Appearance | Liquid |
Pharmacological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in the context of neuropharmacology and antibacterial properties.
Neuropharmacological Effects
A study highlighted the compound's interaction with various neurotransmitter systems. It demonstrated potential as a modulator of serotonin and dopamine receptors, which could suggest its utility in treating mood disorders and neurodegenerative diseases. In vitro assays showed that the compound could enhance serotonin receptor activity, indicating possible antidepressant effects .
Antibacterial Activity
The compound's antibacterial properties have been evaluated against several pathogens. In vitro studies revealed that it possesses significant activity against Gram-positive bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 20 to 40 µM, which is comparable to established antibiotics .
Case Studies and Research Findings
-
Case Study on Antibacterial Efficacy :
A recent investigation assessed the antibacterial efficacy of various derivatives of pyridine compounds, including this compound. The study found that this compound exhibited potent activity against resistant strains of S. aureus, suggesting its potential as a lead compound for developing new antibacterial agents . -
Neuropharmacological Assessment :
A pharmacological study explored the effects of this compound on neuronal cells. It was found to promote neurogenesis in vitro and enhance synaptic plasticity, which may have implications for cognitive enhancement therapies .
Safety and Toxicology
Despite its promising biological activities, safety assessments are crucial. The compound is classified with hazard statements indicating potential risks such as skin irritation (H315) and serious eye damage (H318). Proper handling and storage conditions are recommended to mitigate these risks .
Q & A
Q. What are the recommended synthetic routes for 2-methyl-2-(3-methylpyridin-2-yl)propan-1-amine hydrochloride, and how can reaction conditions be optimized for high purity?
Answer: The synthesis typically involves nucleophilic substitution between 3-methylpyridine derivatives and a halogenated propan-1-amine precursor, followed by HCl salt formation . Key parameters for optimization include:
- Temperature control : Maintain ≤40°C during amine alkylation to avoid side reactions (e.g., over-alkylation).
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction kinetics.
- Purification : Use recrystallization from ethanol/water mixtures (3:1 v/v) to achieve ≥98% purity, verified by HPLC .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Answer: Employ a multi-technique approach:
- NMR : Confirm the absence of unreacted pyridine (δ 8.5–9.0 ppm) and verify the methyl group integration (e.g., singlet at δ 1.2 ppm for 2-methyl branching) .
- Mass spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 195.1 (free base) and a chloride adduct at m/z 231.1 .
- XRD : Resolve crystal packing and hydrogen-bonding networks in the hydrochloride salt form .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
Answer:
- Solubility : Highly soluble in water (>50 mg/mL at 25°C) due to ionic interactions; logP (free base) ≈ 1.2, indicating moderate lipophilicity .
- Stability : Stable in PBS (pH 7.4) for ≥24 hours at 37°C. Avoid prolonged exposure to light or alkaline conditions (pH >9), which may degrade the amine group .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound against neurological targets?
Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to monoamine transporters (e.g., SERT, DAT). The pyridine moiety may engage in π-π stacking with aromatic residues (e.g., Tyr95 in SERT) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories. Compare binding free energies (MM/GBSA) to reference inhibitors (e.g., duloxetine) .
Q. What strategies resolve contradictions in in vitro vs. in vivo efficacy data for this compound?
Answer:
- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and BBB permeability (PAMPA-BBB assay). Low free fraction (<5%) may explain reduced in vivo activity despite high in vitro potency .
- Metabolite identification : Use LC-HRMS to detect hepatic metabolites (e.g., N-demethylation by CYP2D6) that could alter activity .
Q. How does stereochemistry influence the compound’s interaction with chiral receptors?
Answer:
- Chiral chromatography : Resolve enantiomers using a CHIRALPAK® IG-U column (hexane:isopropanol 90:10, 1 mL/min). Compare binding affinities (e.g., Kᵢ for (R)- vs. (S)-enantiomers) via radioligand displacement assays .
- X-ray crystallography : Co-crystallize enantiomers with target receptors (e.g., 5-HT₃) to map stereospecific hydrogen-bonding interactions .
Q. What analytical methods quantify trace impurities in bulk samples?
Answer:
Q. How can researchers design SAR studies to improve selectivity for adrenergic vs. dopaminergic receptors?
Answer:
- Analog synthesis : Modify the pyridine substituents (e.g., 4-fluoro vs. 3-methyl) and measure affinity shifts (ΔpIC₅₀) .
- Free-Wilson analysis : Corrogate substituent contributions to selectivity using QSAR models (e.g., partial least squares regression) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
